molecular formula C14H6Cl3NOS B1420646 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160263-10-4

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1420646
M. Wt: 342.6 g/mol
InChI Key: PTQHWHIDSJWFCL-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C14H6Cl3NOS and a molecular weight of 342.63 . It is used in proteomics research .

Scientific Research Applications

  • Algicidal Activity :

    • A study synthesized novel diazepinoquinolines, including derivatives related to 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride, demonstrating good algicidal activities against specific algae strains (Kim et al., 2000).
  • Chemical Synthesis and Modification :

    • Research on chlorination of quinolines at room temperature and higher temperatures, contributing to the understanding of chemical behavior and potential modifications of compounds like 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride (Kutkevichus et al., 1974).
    • Development of efficient one-pot syntheses for 2-chloro-3-substituted quinolines, aiding in the efficient production and modification of related compounds (Liu et al., 2009).
  • Biological Evaluation of Quinoline Derivatives :

    • Synthesis and evaluation of newer quinoline derivatives, including those similar to 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride, for antimicrobial activity against various bacteria and fungi, highlighting their potential in therapeutic applications (Faldu et al., 2014).
  • Fungicidal Activity and Agricultural Applications :

    • Synthesis and testing of fluorinated quinoline amide compounds for fungicidal activity, which informs about the agricultural applications and effectiveness of similar compounds in controlling plant diseases (Ni et al., 2015).
  • Photovoltaic and Electronic Applications :

    • Investigation into the photovoltaic properties of quinoline derivatives for use in organic-inorganic photodiode fabrication, suggesting potential applications in electronic devices (Zeyada et al., 2016).
  • Coloring Materials for Polymers :

    • A study on transition metal complexes of quinoline carboxylic acid, related to 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride, as coloring agents for poly(vinyl chloride) and polystyrene, showing the compound's utility in material science (Allan & Carson, 1992).

Future Directions

The future directions for the use of this compound are not specified in the search results. Given that it is used in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3NOS/c15-7-1-2-10-8(5-7)9(14(17)19)6-11(18-10)12-3-4-13(16)20-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQHWHIDSJWFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183659
Record name 6-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride

CAS RN

1160263-10-4
Record name 6-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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